Cas no 1105247-74-2 (4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide)

4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide is a heterocyclic compound featuring a fused thiadiazole and piperidine scaffold with a furan substituent. Its structural complexity offers potential for diverse biological interactions, making it a candidate for pharmaceutical research, particularly in targeting enzyme inhibition or receptor modulation. The presence of the 1,3,4-thiadiazole moiety enhances stability and binding affinity, while the phenylethyl carboxamide group may improve solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry for its balanced lipophilicity and potential CNS activity. Suitable for exploratory studies, it serves as a versatile intermediate in drug discovery.
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide structure
1105247-74-2 structure
Product Name:4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide
CAS No:1105247-74-2
MF:C20H22N4O2S
MW:382.479282855988
CID:6120157
PubChem ID:30864367
Update Time:2025-06-11

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide
    • 1105247-74-2
    • VU0645506-1
    • F5498-0077
    • 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide
    • AKOS024511434
    • Inchi: 1S/C20H22N4O2S/c25-20(21-11-8-15-5-2-1-3-6-15)24-12-9-16(10-13-24)18-22-23-19(27-18)17-7-4-14-26-17/h1-7,14,16H,8-13H2,(H,21,25)
    • InChI Key: NDPFVDRPHFGEPV-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CO2)=NN=C1C1CCN(C(NCCC2C=CC=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 382.14634713g/mol
  • Monoisotopic Mass: 382.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 99.5Ų

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide Pricemore >>

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4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide Related Literature

Additional information on 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide

Comprehensive Analysis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide (CAS No. 1105247-74-2)

The compound 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide (CAS No. 1105247-74-2) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a furan ring, a 1,3,4-thiadiazole moiety, and a piperidine carboxamide backbone makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its heterocyclic architecture and hydrogen-bonding capabilities.

In recent years, the demand for novel small-molecule inhibitors and bioactive compounds has surged, driven by advancements in drug discovery and personalized medicine. The furan-thiadiazole hybrid structure of this compound aligns with current trends in fragment-based drug design, where researchers aim to optimize pharmacokinetic properties by combining privileged scaffolds. Its CAS No. 1105247-74-2 is frequently searched in academic databases, reflecting its relevance in studies targeting enzyme inhibition and receptor binding.

One of the most compelling aspects of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide is its potential application in neuropharmacology. The phenylethyl moiety suggests affinity for central nervous system (CNS) targets, a hot topic in addressing conditions like neurodegenerative diseases. Online queries often link such structures to blood-brain barrier permeability and G-protein-coupled receptor (GPCR) modulation, areas where this compound could offer innovative solutions.

From a synthetic chemistry perspective, the incorporation of a 1,3,4-thiadiazole ring enhances the compound's stability and electrophilic character, making it a versatile intermediate for further derivatization. Laboratories focusing on medicinal chemistry optimization frequently explore its structure-activity relationships (SAR), particularly how substitutions on the furan or piperidine rings affect bioactivity. These investigations are critical for developing next-generation therapeutic agents with improved selectivity.

The rise of computational drug design tools has further amplified interest in CAS No. 1105247-74-2. Molecular docking studies predict strong interactions with protein kinases and ion channels, aligning with user searches for "kinase inhibitors with furan cores" or "thiadiazole-based drug candidates." Such computational insights accelerate the identification of lead compounds, reducing reliance on traditional trial-and-error approaches.

Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of this compound is another area of active research. Given the increasing regulatory emphasis on green chemistry and sustainable synthesis, scientists are evaluating its biodegradability and toxicological thresholds. These studies address common user concerns about the ecological impact of pharmaceutical intermediates, a topic gaining traction in public discourse.

In summary, 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide represents a multifaceted compound with broad implications for drug development and chemical biology. Its structural features resonate with contemporary research priorities, from CNS-targeted therapies to computational pharmacology, ensuring its continued relevance in scientific literature and industrial applications.

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